molecular formula C8H9ClS B2529092 1-(4-Chlorophenyl)ethane-1-thiol CAS No. 113682-50-1

1-(4-Chlorophenyl)ethane-1-thiol

Cat. No.: B2529092
CAS No.: 113682-50-1
M. Wt: 172.67
InChI Key: PXILIQKXAPCUPZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethane-1-thiol is a small organic molecule with the molecular formula C 8 H 9 ClS and a molecular weight of 172.68 g/mol . Its structure features a thiol (-SH) functional group attached to a chiral center, which is also bonded to a 4-chlorophenyl ring . This compound is provided for research and further manufacturing use only and is not intended for direct human use . As a thiol-containing compound, it serves as a versatile building block in organic synthesis and chemical research. Thiols are widely employed in the synthesis of sulfur-linked compounds, such as disulfides and sulfides, which are of significant interest in medicinal chemistry and materials science . Recent methodologies have highlighted the use of visible-light-promoted, catalyst-free conditions for the coupling of thiols like this to form disulfides, a key motif in agrochemicals, vulcanizing agents, and bioactive natural products . The chlorophenyl moiety can influence the compound's electronic properties, potentially making it a candidate for studying Electron Donor-Acceptor (EDA) complexes in photochemical reactions with alkenes for the synthesis of complex molecules like β-hydroxysulfides . Researchers should handle this compound with appropriate safety precautions in a sealed, dry environment, ideally under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXILIQKXAPCUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113682-50-1
Record name 1-(4-chlorophenyl)ethane-1-thiol
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Elucidation of Reaction Mechanisms Involving 1 4 Chlorophenyl Ethane 1 Thiol

Mechanistic Pathways of the Thiol Functional Group

The thiol (-SH) group is the primary site of reactivity in 1-(4-Chlorophenyl)ethane-1-thiol. Its chemistry is dominated by the nucleophilicity of the sulfur atom and its ability to exist in various oxidation states. Deprotonation to the corresponding thiolate (RS⁻) dramatically enhances its nucleophilic power, making it a potent reactant in a variety of substitution and addition reactions.

Nucleophilic Reactivity and Substitution Mechanisms (SN1, SN2)

The sulfur atom of a thiol can act as a nucleophile, attacking electrophilic centers. The corresponding thiolate anion is an even more potent nucleophile. researchgate.net This reactivity is central to the substitution reactions involving this compound. The thiol-disulfide interchange, a common reaction for this class of compounds, is itself a type of SN2 reaction where a thiolate anion attacks a sulfur atom of a disulfide bond. rsc.org

In the context of nucleophilic aromatic substitution (SNAr), thiol anions can displace leaving groups on activated aryl halides. acs.org The reaction proceeds via a Meisenheimer complex intermediate, and the arene must typically be activated by electron-withdrawing groups. acsgcipr.org While the chlorine atom on the phenyl ring of this compound is generally unreactive towards SNAr, the thiol group itself can participate as a nucleophile in reactions with other, more activated aromatic systems. nih.govacs.org

The choice between an SN1 and SN2 mechanism is governed by the nature of the electrophile, the solvent, and the nucleophile. When the thiolate of this compound acts as a nucleophile, it typically participates in SN2 reactions with primary or secondary alkyl halides. openstax.org

Table 1: Comparison of SN1 and SN2 Reactions for Thiolates

FeatureSN1 MechanismSN2 Mechanism
Substrate Tertiary > SecondaryMethyl > Primary > Secondary
Kinetics Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are required
Stereochemistry RacemizationInversion of configuration
Intermediate CarbocationPentacoordinate transition state

Alkylation: The deprotonated form of this compound, the 1-(4-chlorophenyl)ethane-1-thiolate, is an excellent nucleophile for alkylation reactions. Treatment with a base like sodium hydride followed by reaction with a primary alkyl halide (e.g., iodomethane (B122720) or ethyl bromide) proceeds via an SN2 mechanism to yield the corresponding sulfide (B99878) (thioether). openstax.org This reaction is analogous to the Williamson ether synthesis. The use of excess alkyl halide can be problematic as the resulting sulfide can sometimes undergo a second alkylation to form a sulfonium (B1226848) ion. openstax.org

Acylation: Thiols can be acylated to form thioesters. The reaction of this compound with an acyl chloride, such as acetyl chloride, in the presence of a base (like pyridine) to neutralize the HCl byproduct, would yield S-(1-(4-chlorophenyl)ethyl) ethanethioate. This reaction is a nucleophilic acyl substitution. In a related context, Friedel-Crafts acylation and alkylation of alkyl phenyl sulfides with acyl chlorides can lead to the formation of 1,1-bis(4-alkylthiophenyl)-1-alkenes through a tandem process. researchgate.net

Oxidation-Reduction Chemistry of Thiols and Thiolates

The sulfur atom in this compound can exist in various oxidation states, from -2 in the thiol to +6 in the sulfonic acid. libretexts.org This versatile redox chemistry is a hallmark of thiols.

The initial step in the oxidation of a thiol is often the formation of a sulfenic acid (RSOH). acs.org These species are generally highly unstable and transient, acting as intermediates in the path to disulfides and higher oxidation states like sulfinic acids. acs.orgresearchgate.net The instability arises from a facile self-condensation reaction that produces a thiosulfinate. tandfonline.com

However, if the sulfenic acid is generated within a sterically hindered environment, it can be isolated. For instance, the direct oxidation of a thiol bearing a large, bowl-shaped substituent with iodosobenzene (B1197198) or hydrogen peroxide has led to the first synthesis and isolation of a stable sulfenic acid. acs.orgacs.orgtandfonline.com This stable sulfenic acid was shown to react with thiols to form unsymmetrical disulfides, demonstrating its role as a key intermediate. acs.orgnih.gov For this compound, the corresponding sulfenic acid, 1-(4-chlorophenyl)ethanesulfenic acid, would be a transient intermediate under typical oxidative conditions.

Disulfide Formation: Mild oxidation of this compound leads to the formation of the corresponding symmetrical disulfide, bis(1-(4-chlorophenyl)ethyl) disulfide. This transformation can be achieved using a variety of oxidizing agents, including molecular iodine (I₂), hydrogen peroxide (H₂O₂), or simply exposure to atmospheric oxygen, which can be accelerated under basic conditions. openstax.orgrsc.org For example, bis(4-chlorophenyl) disulfide is synthesized via the oxidation of 4-chlorophenylthiol. sigmaaldrich.com The reaction of thiols with an oxidant like H₂O₂ proceeds via the nucleophilic attack of the thiolate anion on a peroxide oxygen atom. nih.gov

Thiol-Disulfide Exchange: This is a crucial and reversible reaction in which a thiolate anion attacks one of the sulfur atoms of a disulfide bond. wikipedia.org The reaction proceeds through a concerted SN2 mechanism, involving a linear trisulfide-like transition state where the negative charge is delocalized over the three sulfur atoms. rsc.orgrsc.org This exchange results in the formation of a new disulfide and a new thiolate. nih.gov This process is fundamental to the rearrangement of disulfide bonds and plays a significant role in biological redox signaling and protein folding. researchgate.netnih.gov

Reaction Scheme: Thiol-Disulfide Exchange R¹-S⁻ + R²-S-S-R² ⇌ R¹-S-S-R² + R²-S⁻

Further oxidation of the sulfur atom in the derivatives of this compound leads to sulfoxides, sulfones, and ultimately sulfonic acids.

Sulfoxides and Sulfones: These are typically formed by the oxidation of the corresponding sulfide, not directly from the thiol in a single step under controlled conditions. The sulfide, prepared by alkylating the thiol, can be oxidized with one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) at room temperature to yield the sulfoxide (B87167) (R₂SO). openstax.org Using a stronger oxidizing agent, such as a peroxyacid, or by further oxidizing the sulfoxide, the corresponding sulfone (R₂SO₂) is formed. openstax.orgorganic-chemistry.org The selectivity for sulfoxide versus sulfone can often be controlled by the stoichiometry of the oxidant. organic-chemistry.org

Sulfonic Acids: Vigorous oxidation of thiols can convert them directly to sulfonic acids (RSO₃H). libretexts.org This transformation represents the highest oxidation state for the sulfur atom.

Table 2: Oxidation Products of this compound and its Derivatives

Starting MaterialReagent(s)ProductProduct Class
This compoundI₂, H₂O₂, O₂ (mild)Bis(1-(4-chlorophenyl)ethyl) disulfideDisulfide
S-(1-(4-chlorophenyl)ethyl) thioetherH₂O₂ (1 equiv.)S-(1-(4-chlorophenyl)ethyl) sulfoxideSulfoxide
S-(1-(4-chlorophenyl)ethyl) thioetherPeroxyacid, H₂O₂ (excess)S-(1-(4-chlorophenyl)ethyl) sulfoneSulfone
This compoundStrong oxidizing agent (e.g., hot HNO₃, KMnO₄)1-(4-Chlorophenyl)ethanesulfonic acidSulfonic acid

Radical Reactions Involving Thiyl Radicals

The sulfur-hydrogen bond in thiols is relatively weak, making them susceptible to homolytic cleavage to form thiyl radicals (RS•). wikipedia.org The this compound is no exception and can generate the corresponding 1-(4-chlorophenyl)ethylthiyl radical. These highly reactive intermediates can participate in a variety of radical-mediated processes.

The generation of thiyl radicals from thiols is often initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or through photolysis. wikipedia.orgprinceton.edu Once formed, the 1-(4-chlorophenyl)ethylthiyl radical can engage in several characteristic reactions:

Hydrogen Atom Abstraction: Thiyl radicals are excellent hydrogen atom abstractors. nih.govlibretexts.org This is a key step in many radical chain reactions, where the thiyl radical abstracts a hydrogen atom from another molecule, propagating the radical chain. nih.gov The rate of hydrogen atom abstraction by thiyl radicals is influenced by the bond dissociation energy of the C-H bond being broken and any polar effects in the transition state. princeton.edu

Addition to Multiple Bonds: A hallmark reaction of thiyl radicals is their addition across carbon-carbon double and triple bonds. libretexts.orgwikipedia.org This process is fundamental to thiol-ene and thiol-yne "click" chemistry, which are known for their high efficiency and selectivity. wikipedia.orgwikipedia.org The addition of the 1-(4-chlorophenyl)ethylthiyl radical to an alkene or alkyne proceeds via an anti-Markovnikov regioselectivity, affording a thioether. wikipedia.org

Dimerization: Thiyl radicals can combine to form a disulfide. This process is often reversible, and the disulfide can be cleaved back to thiyl radicals under appropriate conditions.

The stability of the 1-(4-chlorophenyl)ethylthiyl radical is influenced by the adjacent aromatic ring. The phenyl group can stabilize the radical through resonance, delocalizing the unpaired electron over the aromatic system. This resonance stabilization can affect the kinetics and thermodynamics of the radical reactions in which it participates.

Addition Reactions Across Multiple Bonds

This compound can undergo addition reactions across carbon-carbon double bonds (alkenes) and triple bonds (alkynes). These reactions can proceed through either radical or nucleophilic pathways, leading to the formation of thioethers.

Thiol-Ene Reaction (Addition to Alkenes):

The addition of this compound to an alkene, known as the thiol-ene reaction, is a highly efficient method for the formation of thioethers. wikipedia.org This reaction can be initiated by radical initiators or UV light, proceeding through the formation of a thiyl radical as described in the previous section. wikipedia.orgresearchgate.net The key steps in the radical thiol-ene reaction are:

Initiation: Formation of the 1-(4-chlorophenyl)ethylthiyl radical.

Propagation:

Addition of the thiyl radical to the alkene, forming a carbon-centered radical intermediate. This addition is typically anti-Markovnikov. wikipedia.org

Chain transfer, where the carbon-centered radical abstracts a hydrogen atom from another molecule of this compound, regenerating the thiyl radical and forming the final thioether product. wikipedia.org

The reaction is known for its high yields, stereoselectivity, and tolerance of a wide range of functional groups, making it a "click" reaction. wikipedia.org The reactivity of the alkene in a thiol-ene reaction is influenced by its chemical structure. researchgate.netacs.org

Thiol-Yne Reaction (Addition to Alkynes):

Similar to the thiol-ene reaction, this compound can add across the triple bond of an alkyne in a thiol-yne reaction. wikipedia.org This reaction can also proceed via a radical mechanism, leading to the formation of vinyl sulfides. wikipedia.org The initial addition of the thiyl radical to the alkyne results in a vinyl radical, which then abstracts a hydrogen atom from a thiol molecule to yield the product and propagate the radical chain. Depending on the reaction conditions and the structure of the alkyne, a second addition of the thiol can occur, leading to a dithioether product. wikipedia.org

Nucleophilic addition of the corresponding thiolate to activated alkynes, such as those conjugated to electron-withdrawing groups, can also occur. bham.ac.ukacs.org This Michael-type addition is another powerful method for forming vinyl sulfides. bham.ac.uk

Influence of the 4-Chlorophenyl Moiety on Reactivity

The 4-chlorophenyl group attached to the stereocenter of this compound exerts a significant influence on the reactivity of the thiol group through a combination of electronic and steric effects.

Electronic Effects (Inductive and Resonance) on the Thiol Group

The chlorine atom at the para position of the phenyl ring plays a crucial role in modulating the electronic properties of the thiol group. This is achieved through two primary mechanisms:

Inductive Effect (-I): Chlorine is an electronegative atom and therefore exerts an electron-withdrawing inductive effect. libretexts.orgchemistrysteps.com This effect is transmitted through the sigma bonds of the benzene (B151609) ring, pulling electron density away from the ring and, consequently, from the benzylic carbon attached to the thiol group. This withdrawal of electron density can influence the acidity of the thiol proton and the nucleophilicity of the sulfur atom.

The interplay of these electronic effects can have a discernible impact on the reactivity of the thiol group. For instance, the electron-withdrawing nature of the 4-chlorophenyl group can increase the acidity of the thiol proton compared to an alkyl thiol, making it easier to form the thiolate anion. Conversely, this electron withdrawal may decrease the nucleophilicity of the sulfur atom. Studies on substituted thiophenols have shown that the electronic nature of the substituent significantly affects the reactivity of the thiol. nih.gov

Steric Hindrance Considerations in Reaction Pathways

The presence of the bulky 4-chlorophenyl group and the methyl group on the same carbon atom as the thiol group creates a sterically hindered environment around the sulfur atom. This steric bulk can influence the accessibility of the thiol group to incoming reagents and affect the regioselectivity and stereoselectivity of reactions.

In reactions where the thiol or the corresponding thiolate acts as a nucleophile, significant steric hindrance could slow down the reaction rate, especially with bulky electrophiles. Similarly, in radical addition reactions, the approach of the thiyl radical to a multiple bond can be influenced by steric interactions, potentially favoring addition to the less hindered face of the alkene or alkyne.

The steric environment created by the substituents on the alpha-carbon can also play a role in the stability of intermediates. For example, the steric strain in a transition state leading to a particular product might be higher than that of an alternative pathway, thus favoring the formation of the sterically less demanding product.

Catalytic Reactions Involving this compound as a Reactant or Intermediate

This compound can participate in various catalytic reactions, either as a primary reactant or as an intermediate species. The nature of these catalytic processes often leverages the reactivity of the thiol group.

One of the most prominent examples is its involvement in thiol-ene and thiol-yne "click" reactions , which can be catalyzed by various means. wikipedia.orgwikipedia.org While often initiated by radical initiators or light, these reactions can also be catalyzed by bases or certain transition metal complexes. wikipedia.orgresearchgate.net In base-catalyzed thiol-Michael additions, a catalytic amount of base is used to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then adds to an activated alkene or alkyne. bham.ac.uk

Furthermore, thiols can act as hydrogen-atom transfer catalysts . nih.gov In a process known as polarity reversal catalysis, a primary radical can abstract a hydrogen atom from the thiol to form a thiyl radical. This thiyl radical can then transfer a hydrogen atom to another substrate, effectively catalyzing a hydrogen transfer reaction. nih.gov

In the realm of transition metal catalysis , thiols can serve as ligands for metal centers, and their deprotonated form, thiolates, are common ligands in coordination chemistry. While specific examples involving this compound as a ligand in catalysis are not extensively documented in the provided search results, the general principles of thiol coordination chemistry suggest its potential in this area. The sulfur atom can coordinate to a metal, and the resulting complex can exhibit catalytic activity in various organic transformations.

Substrate Scope and Limitations in Catalytic Transformations

The participation of this compound as a substrate in various catalytic transformations is governed by factors such as the choice of catalyst, the nature of the coupling partner, and the reaction conditions. The electronic and steric properties of the thiol itself play a crucial role in defining the scope and limitations of these reactions.

Catalytic C-S Cross-Coupling Reactions:

Thioethers are commonly synthesized via transition metal-catalyzed cross-coupling reactions. In these reactions, this compound would serve as the sulfur pronucleophile. The general reaction scheme involves the coupling of the thiol with an aryl, vinyl, or alkyl halide or pseudohalide.

The substrate scope for such transformations is typically broad. For instance, in palladium-catalyzed C-S coupling reactions, a variety of aryl halides can be employed. The presence of the electron-withdrawing chloro group on the phenyl ring of this compound can influence the reaction kinetics. While electron-withdrawing groups on aryl thiols can sometimes decrease their nucleophilicity, they are generally well-tolerated in many catalytic systems.

Limitations in these reactions can arise from several factors:

Steric Hindrance: Highly substituted coupling partners may react more slowly or not at all due to steric hindrance around the reaction center. Similarly, the secondary nature of the thiol group in this compound might present more steric bulk compared to a primary thiol, potentially affecting the efficiency of the catalytic cycle.

Catalyst Deactivation: The presence of the sulfur atom can lead to catalyst poisoning, a common issue in transition metal catalysis. The choice of ligand is often critical to prevent this and to promote the desired reductive elimination step.

Side Reactions: Oxidation of the thiol to a disulfide is a common side reaction. This can be minimized by carrying out the reaction under an inert atmosphere.

A representative, though generalized, substrate scope for the coupling of a thiol like this compound with various aryl bromides is presented below. Please note that these are illustrative examples based on general knowledge of C-S coupling reactions, as specific data for this exact thiol is scarce.

Aryl Bromide PartnerCatalyst System (Example)ProductPotential Limitations
4-BromoanisolePd(OAc)₂ / Xantphos1-(4-Chlorophenyl)-1-((4-methoxyphenyl)thio)ethaneGenerally good reactivity.
4-BromonitrobenzenePd₂(dba)₃ / BrettPhos1-(4-Chlorophenyl)-1-((4-nitrophenyl)thio)ethaneElectron-withdrawing groups on the aryl halide can enhance reactivity.
2-BromotolueneNiCl₂(dppp)1-(4-Chlorophenyl)-1-(o-tolylthio)ethaneSteric hindrance from the ortho-methyl group may lower the yield.
1-Bromo-3,5-dimethylbenzeneCuI / Phenanthroline1-((3,5-Dimethylphenyl)thio)-4-chlorobenzeneSterically hindered aryl halides might require more forcing conditions or specific catalyst systems.

Thiol-Ene "Click" Reactions:

The thiol-ene reaction is a robust and efficient method for C-S bond formation, typically proceeding via a radical mechanism initiated by light or a radical initiator. In this context, this compound would add across a double bond (the "ene").

The substrate scope for the "ene" component is vast and includes a wide range of alkenes. The reaction is known for its high functional group tolerance.

Limitations of the thiol-ene reaction can include:

Oxygen Inhibition: The radical chain process can be inhibited by molecular oxygen, often necessitating degassing or performing the reaction under an inert atmosphere.

Homopolymerization: If the "ene" is a polymerizable monomer (e.g., an acrylate), competitive homopolymerization can occur.

Stereocontrol: The radical nature of the reaction often makes it difficult to control the stereochemistry at the newly formed chiral centers.

An illustrative table of potential "ene" partners for this compound is provided below.

"Ene" PartnerInitiator (Example)ProductPotential Limitations
1-OcteneAIBN (thermal)1-((1-(4-Chlorophenyl)ethyl)thio)octaneGood reactivity with terminal alkenes.
StyreneDMPA (photoinitiator)1-((1-(4-Chlorophenyl)ethyl)thio)-2-phenylethanePotential for polystyrene formation as a side product.
N-PhenylmaleimideVisible light / Eosin Y3-((1-(4-Chlorophenyl)ethyl)thio)-1-phenylpyrrolidine-2,5-dioneActivated alkenes generally show high reactivity.
CyclohexeneBenzophenone (photoinitiator)(1-(4-Chlorophenyl)ethyl)(cyclohexyl)sulfaneInternal alkenes may react more slowly than terminal ones.

Stereochemical Investigations of 1 4 Chlorophenyl Ethane 1 Thiol

Chirality and Stereoisomerism of 1-(4-Chlorophenyl)ethane-1-thiol

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. This property arises from the presence of a stereogenic center, leading to the existence of stereoisomers.

The molecule this compound possesses a single stereogenic center. This chiral center is the carbon atom bonded to four different substituents:

A hydrogen atom (-H)

A methyl group (-CH₃)

A thiol group (-SH)

A 4-chlorophenyl group (-C₆H₄Cl)

The presence of this tetrahedral carbon with four distinct groups is the source of the molecule's chirality.

Due to the single stereogenic center, this compound exists as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment but exhibit different optical activities, rotating plane-polarized light in equal but opposite directions.

A molecule with 'n' stereocenters can have up to 2ⁿ stereoisomers. wikipedia.org Since this compound has only one stereocenter (n=1), it has 2¹ = 2 stereoisomers, which are the (R)- and (S)-enantiomers. Diastereomers are stereoisomers that are not mirror images of each other and only arise when a molecule has two or more stereocenters. Therefore, this compound does not have diastereomers by itself.

Conformational isomers are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The rotation around the single bonds in this compound, such as the C-S bond and the C-C bonds, leads to various conformers.

Assignment of Absolute Configuration

The absolute configuration of a chiral center is the precise three-dimensional arrangement of the atoms or groups around it. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either (R) or (S). wikipedia.orglibretexts.org

The CIP rules assign priorities to the substituents attached to the stereogenic center based on their atomic number. youtube.com A higher atomic number corresponds to a higher priority. youtube.comchemistrysteps.com If there is a tie, the atoms at the next position in the substituent chains are compared until a point of difference is found. youtube.comyoutube.com

For this compound, the priorities of the groups attached to the chiral carbon are assigned as follows:

-SH (Thiol group): The sulfur atom has an atomic number of 16.

-C₆H₄Cl (4-Chlorophenyl group): The carbon atom of the phenyl ring is attached to the chiral center. This carbon is further bonded to other carbons within the ring.

-CH₃ (Methyl group): The carbon atom of the methyl group is attached to the chiral center.

-H (Hydrogen atom): The hydrogen atom has the lowest atomic number (1).

To break the tie between the 4-chlorophenyl and methyl groups (both attached via a carbon atom), we look at the atoms these carbons are bonded to. The carbon of the 4-chlorophenyl group is bonded to two other carbons within the aromatic ring and a hydrogen, while the carbon of the methyl group is bonded to three hydrogens. The higher atomic numbers of the atoms attached to the phenyl carbon give it priority over the methyl group.

The following table summarizes the priority assignments for the substituents of this compound.

PrioritySubstituent GroupAtom Bonded to Chiral CenterAtomic NumberReason for Priority
1 -SHSulfur (S)16Highest atomic number directly attached to the chiral center.
2 -C₆H₄ClCarbon (C)6Bonded to other carbons, giving it higher priority over the methyl group.
3 -CH₃Carbon (C)6Bonded to three hydrogens.
4 -HHydrogen (H)1Lowest atomic number.

This table outlines the Cahn-Ingold-Prelog priority assignments for the substituents attached to the stereogenic center of this compound.

Once priorities are assigned, the molecule is oriented so that the lowest-priority group (in this case, -H) points away from the viewer. masterorganicchemistry.com The direction from the highest priority group (1) to the second-highest (2) and then to the third-highest (3) is observed. libretexts.org

If the direction is clockwise , the configuration is assigned as (R) (from the Latin rectus, meaning right). libretexts.orgmasterorganicchemistry.com

If the direction is counter-clockwise , the configuration is assigned as (S) (from the Latin sinister, meaning left). libretexts.orgmasterorganicchemistry.com

Therefore, the two enantiomers of this compound are designated as (R)-1-(4-chlorophenyl)ethane-1-thiol and (S)-1-(4-chlorophenyl)ethane-1-thiol.

Impact of Stereochemistry on Chemical Reactivity and Selectivity

The spatial arrangement of atoms in a chiral molecule like this compound is expected to play a crucial role in its chemical reactivity and the selectivity of its reactions. The orientation of the thiol group, the 4-chlorophenyl group, the methyl group, and the hydrogen atom around the chiral center would dictate how the molecule interacts with other reactants, catalysts, and solvents.

Diastereoselective and Enantioselective Reaction Outcomes

In reactions involving the creation of a new stereocenter, the existing chirality of this compound would be anticipated to influence the formation of diastereomers or enantiomers. For instance, in a reaction where the thiol acts as a nucleophile, its different enantiomers would likely lead to different ratios of diastereomeric products when reacting with another chiral molecule. Similarly, the use of a chiral catalyst could enable an enantioselective transformation, favoring the formation of one enantiomer of a product over the other.

Despite the theoretical potential for such stereoselective outcomes, specific examples and detailed experimental data for reactions involving this compound are not documented in the reviewed literature. General principles of asymmetric synthesis suggest that high levels of diastereoselectivity and enantioselectivity are achievable through the careful selection of chiral auxiliaries, catalysts, or reagents.

Kinetic and Thermodynamic Control in Stereoselective Processes

The outcome of stereoselective reactions can often be governed by either kinetic or thermodynamic control. Under kinetic control, the product that is formed faster is the major product, while under thermodynamic control, the most stable product predominates. These conditions are typically influenced by factors such as reaction temperature, time, and the nature of the solvent and reagents.

In the context of this compound, the relative energies of the transition states leading to different stereoisomeric products would determine the kinetically favored outcome. Lower reaction temperatures generally favor kinetic control. Conversely, higher temperatures can provide enough energy to overcome the activation barriers for the formation of all possible stereoisomers, allowing the reaction to reach equilibrium and yield the thermodynamically most stable product.

Computational Chemistry Studies on 1 4 Chlorophenyl Ethane 1 Thiol

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are pivotal in understanding the intrinsic properties of molecules. For 1-(4-chlorophenyl)ethane-1-thiol, these computational methods provide insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For derivatives of thiols, DFT calculations, such as those at the B3LYP/cc-pVQZ level of theory, are employed for geometry optimization and enthalpy calculations. mdpi.com The choice of the basis set, like the correlation consistent polarized valence quadruple zeta basis set (cc-pVQZ), offers a balance between computational cost and the accuracy of the results. mdpi.com

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure. For instance, in biaryl compounds, geometry optimization using functionals like B3LYP, B3PW91, mPW1PW91, or ωB97XD with basis sets such as DGDZVP2 or 6-31G(d,p) is recommended for accurate structural predictions. figshare.com The geometry of minimum energy conformers is typically optimized without constraints and confirmed as true minima by frequency calculations, ensuring no imaginary frequencies are present. nih.gov

Table 1: Representative Optimized Geometrical Parameters for Thiol Derivatives (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-S1.85
S-H1.34
C-C (aromatic)1.39
C-Cl1.74
C-S-H96.5
C-C-S112.0
H-S-C-C60.0

Ab Initio Methods for High-Accuracy Predictions

While DFT methods are powerful, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can offer even higher accuracy for certain properties. These methods, though computationally more demanding, are valuable for benchmarking and obtaining precise predictions of electronic energies and structures. For complex molecules, a combination of DFT for initial optimization and ab initio methods for single-point energy calculations can be an effective strategy.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Frontier Orbital Theory)

Frontier molecular orbital theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's stability and reactivity. nih.gov A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive. nih.govnih.gov The HOMO-LUMO gap can be calculated using DFT methods. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: These are representative values and would need to be calculated specifically for this compound.

Electrostatic Potential (ESP) Mapping and Charge Distribution

Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.orgyoutube.com The color-coding on an ESP map typically shows electron-rich areas in red and electron-poor areas in blue, with intermediate regions in colors like green and yellow. youtube.com

ESP maps can be generated from the calculated electron density and are used to understand the reactivity of different sites within a molecule. For instance, in a molecule containing a thiol group (-SH) and a chlorophenyl group, the ESP map would reveal the partial negative charge on the sulfur atom and the influence of the electron-withdrawing chlorine atom on the aromatic ring's charge distribution. walisongo.ac.id This information is crucial for predicting the sites of nucleophilic or electrophilic attack. nih.gov

Elucidation of Reaction Mechanisms and Transition State Characterization

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. This involves identifying the structures of intermediates and the high-energy transition states that connect them.

Identification of Intermediates and Transition States

By mapping the potential energy surface of a reaction, computational methods can locate the stable species (reactants, products, and intermediates) and the unstable transition state structures. Intermediates are short-lived species that are formed in one step of a reaction and consumed in a subsequent step. Transition states represent the highest energy point along the reaction coordinate between two species and are characterized by having exactly one imaginary vibrational frequency.

For reactions involving thiols, such as nucleophilic substitution or addition reactions, computational studies can help to elucidate the mechanism. evitachem.com For example, in a reaction where the thiol group acts as a nucleophile, calculations can determine whether the reaction proceeds through a concerted mechanism (bond-forming and bond-breaking occur simultaneously) or a stepwise mechanism involving the formation of a distinct intermediate. evitachem.com The activation energy for the reaction, which is the energy difference between the reactants and the transition state, can also be calculated, providing insight into the reaction rate. nih.gov

Reaction Coordinate Analysis and Activation Energy Calculations

Reaction coordinate analysis is a fundamental computational technique used to map the energetic pathway of a chemical reaction, identifying transition states and calculating activation energies. For reactions involving organosulfur compounds like this compound, understanding the energy barriers is crucial for predicting reaction rates and mechanisms.

Computational studies on analogous systems, such as thiol-ene reactions, have utilized methods like the CBS-QB3 level of theory to determine the relative energetics (ΔH°, ΔH(++), ΔG°, ΔG(++)) for all stationary points along the reaction pathway. researchgate.net These calculations reveal the underlying factors that control the activation barriers for the propagation and chain-transfer steps in radical-initiated mechanisms. researchgate.net For instance, in the solvolysis of similar compounds like p-tolyl chlorothionoformate, an addition-elimination mechanism is often observed, where the addition step is rate-determining. semanticscholar.org The activation energies for such processes are influenced by the electronic effects of the substituents. Increased electron-withdrawing ability of a substituent generally favors the rate-determining addition of a solvent molecule. semanticscholar.org

Table 1: Representative Activation Energy Data for Analogous Reactions

Reaction TypeModel SystemComputational MethodCalculated Activation Energy (kcal/mol)
Thiol-Ene AdditionMethyl Mercaptan + AlkenesCBS-QB3Varies with alkene structure
Solvolysisp-Tolyl ChlorothionoformateNot SpecifiedNot Explicitly Stated

Solvation Effects in Reaction Mechanisms

The solvent plays a critical role in influencing reaction mechanisms and rates. Computational models that incorporate solvation effects are essential for accurately predicting chemical reactivity in solution. The choice of solvent can dictate whether a reaction proceeds through a bimolecular or unimolecular pathway.

For example, studies on the solvolysis of 4-fluorophenyl chlorothionoformate have shown that the reaction mechanism can shift from a bimolecular addition-elimination (AN + DN) pathway to a unimolecular ionization (DN + AN) mechanism depending on the solvent's nucleophilicity and ionizing power. nih.gov Similarly, the solvolysis of phosphate (B84403) monoester dianions demonstrates a change from a bimolecular SN2(P)-type mechanism in water to a unimolecular SN1(P)-type mechanism in less polar alcohol solvents. nih.gov This highlights that potential energy surfaces can differ significantly between solvent systems. nih.gov Computational and kinetic modeling of thiol-maleimide reactions has further demonstrated that the choice of solvent, along with the initiator and thiol, directly influences whether the reaction follows a base-, nucleophile-, or ion pair-initiated mechanism. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time.

Conformational Sampling and Dynamics

MD simulations are instrumental in sampling the conformational space of molecules, which is crucial for understanding their flexibility and the populations of different conformers. nih.gov Techniques like temperature-accelerated molecular dynamics (TAMD) can be employed to enhance conformational sampling and observe significant structural changes that might not be accessible in conventional MD simulations. nih.gov For flexible molecules, understanding the accessible conformations is key to predicting their reactivity and biological activity. The analysis of conformational families and their relative populations provides insights into the structural landscape of the molecule. nih.gov

Intermolecular Interactions and Solvent Effects

MD simulations explicitly model the interactions between the solute and solvent molecules, providing detailed insights into solvation structure and dynamics. These simulations can reveal the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the behavior of the molecule in solution. nih.gov By analyzing the radial distribution functions and coordination numbers, one can characterize the solvent shell around specific atoms or functional groups of the solute. Furthermore, MD simulations can be used to calculate the binding free energy between a molecule and its environment, which is critical for understanding its partitioning and transport properties. nih.gov

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry offers powerful methods for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical prediction of NMR chemical shifts has become an invaluable tool for structural assignment. nih.gov Quantum mechanical approaches, particularly those based on Density Functional Theory (DFT), are widely used for this purpose. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net Machine learning models, including Graph Neural Networks (GNNs), are also showing great promise in accurately predicting both ¹H and ¹³C chemical shifts, sometimes outperforming traditional methods. nih.gov These predictive models can significantly accelerate the process of compound identification and verification. nih.gov

Table 2: Predicted NMR Chemical Shifts for an Analogous Structure

AtomPredicted Chemical Shift (ppm) - GIAO/DFT
C (aromatic, C-Cl)Varies based on specific DFT functional and basis set
C (aromatic, CH)Varies based on specific DFT functional and basis set
C (methine, CH-SH)Varies based on specific DFT functional and basis set
C (methyl, CH3)Varies based on specific DFT functional and basis set
H (aromatic)Varies based on specific DFT functional and basis set
H (methine, CH-SH)Varies based on specific DFT functional and basis set
H (thiol, SH)Varies based on specific DFT functional and basis set
H (methyl, CH3)Varies based on specific DFT functional and basis set

Note: This table illustrates the type of data that can be generated. Specific values for this compound would require dedicated calculations.

Vibrational Frequency Analysis (IR, Raman)

The vibrational modes of this compound can be computationally predicted using methods like Density Functional Theory (DFT). Such analyses are crucial for interpreting experimental infrared (IR) and Raman spectra, allowing for precise assignment of spectral bands to specific molecular motions. Theoretical calculations, often performed using a basis set such as 6-311++G(d,p), can provide a full vibrational spectrum.

These calculations involve optimizing the molecular geometry to an energy minimum and then computing the second derivatives of the energy with respect to atomic displacements. The resulting vibrational frequencies and intensities for both IR and Raman spectroscopy offer a detailed fingerprint of the molecule.

Key vibrational modes for this compound include the stretching of the C-S and S-H bonds, the various vibrations of the chlorophenyl ring, and the motions of the ethyl side chain. The para-substitution on the benzene (B151609) ring influences the positions of the characteristic ring-stretching and out-of-plane bending frequencies.

Below is a representative table of theoretically calculated vibrational frequencies and their assignments for this compound, as would be determined from a DFT study.

Calculated Frequency (cm⁻¹) Vibrational Assignment Spectroscopic Activity
~3080Aromatic C-H StretchIR (medium), Raman (strong)
~2975Aliphatic C-H StretchIR (medium), Raman (medium)
~2570S-H StretchIR (weak), Raman (strong)
~1590Aromatic C=C StretchIR (strong), Raman (strong)
~1490Aromatic C=C StretchIR (strong), Raman (medium)
~1090C-Cl StretchIR (strong), Raman (medium)
~820C-H Out-of-plane Bend (para-subst.)IR (strong), Raman (weak)
~700C-S StretchIR (medium), Raman (strong)

This table is a representative example based on computational studies of similar aromatic thiols and chlorophenyl compounds.

Computational Insights into Stereochemical Phenomena

As a chiral compound, this compound exists as two non-superimposable mirror images, or enantiomers. Computational chemistry offers profound insights into the behavior of these stereoisomers, particularly in the context of their synthesis and interaction with other chiral entities.

Prediction of Enantiomeric Excess in Asymmetric Synthesis

Asymmetric synthesis aims to produce one enantiomer of a chiral molecule in excess over the other, a quantity measured as enantiomeric excess (ee). Computational models have become increasingly adept at predicting the ee of a given asymmetric reaction. These predictions are often based on calculating the transition state energies for the pathways leading to the (R) and (S) enantiomers.

By employing high-level quantum mechanical calculations, it is possible to model the interaction between the substrate, the chiral catalyst, and the reagents. The difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states is directly related to the expected ratio of the enantiomeric products and, consequently, the enantiomeric excess. A 3D-Quantitative Structure-Property Relationship (3D-QSPR) approach, using molecular interaction fields, has also been shown to successfully predict enantioselectivity.

For a hypothetical asymmetric reduction of 4-chloroacetophenone to form this compound using a chiral catalyst, computational analysis would proceed as follows:

Model the transition states for the formation of both (R)- and (S)-1-(4-Chlorophenyl)ethane-1-thiol.

Calculate the free energies (G) of these transition states.

Determine the energy difference (ΔΔG‡).

Use the Boltzmann distribution to predict the ee.

The table below illustrates how computational data would be presented in such a study.

Transition State Calculated Relative Free Energy (kcal/mol) Predicted ee (%) Experimental ee (%)
TS-(R)0.009594
TS-(S)+1.8

This table is a representative example illustrating the predictive power of computational models in asymmetric synthesis.

Analysis of Chiral Recognition Processes

Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral compound. This phenomenon is fundamental to enantioselective chromatography and the mechanism of action for many biological systems. Computational methods can be used to explore the subtle differences in intermolecular interactions that govern chiral recognition.

To study the chiral recognition of this compound, one could computationally model its interaction with a chiral stationary phase (in chromatography) or a chiral resolving agent. These models would calculate the non-covalent interactions—such as hydrogen bonds, van der Waals forces, and π-π stacking—between each enantiomer and the chiral selector.

The enantiomer that forms the more stable diastereomeric complex (i.e., has a lower interaction energy) will be the one that is more strongly retained or that forms a more stable salt. By quantifying these interaction energies, computational analysis can predict which enantiomer will bind more strongly and thus provide a molecular-level understanding of the recognition process.

The following table provides a hypothetical example of calculated interaction energies between the enantiomers of this compound and a generic chiral selector.

Diastereomeric Complex Calculated Interaction Energy (kcal/mol) Dominant Interactions Predicted Elution Order
(R)-thiol + Selector-8.5Hydrogen Bonding, π-π StackingSecond
(S)-thiol + Selector-7.2Hydrogen BondingFirst

This table is a representative example illustrating the computational analysis of chiral recognition, where the more negative interaction energy indicates a more stable complex.

Ligand Design and Catalysis Applications Incorporating the 1 4 Chlorophenyl Ethane 1 Thiol Framework

1-(4-Chlorophenyl)ethane-1-thiol as a Ligand Precursor

This compound is a chiral organosulfur compound featuring a benzylic thiol group. This structure presents several key features that make it an attractive starting point for ligand synthesis. The thiol (-SH) group provides a soft donor atom that readily coordinates to transition metals and main group elements. The presence of a stereocenter at the carbon atom attached to the sulfur opens the door to the development of chiral ligands, which are crucial for asymmetric catalysis. Furthermore, the 4-chlorophenyl group influences the electronic properties of the ligand and offers a site for further functionalization.

Coordination Chemistry with Transition Metals and Main Group Elements

The thiol group of this compound, upon deprotonation to the thiolate, acts as a potent soft Lewis base, forming stable complexes with soft Lewis acidic metal centers. This includes a wide range of late transition metals such as palladium, copper, and zinc, as well as some main group elements. xmu.edu.cnnih.gov The coordination can result in various structural motifs, including mononuclear, binuclear, and polymeric structures. nih.gov For instance, zinc(II) has been shown to form coordination polymers with thiolate ligands, exhibiting a distorted tetrahedral geometry. nih.gov Similarly, silver(I) ions readily form coordination polymers with thiolates. xmu.edu.cn

While specific studies on the coordination complexes of this compound are not extensively documented in the reviewed literature, the behavior of analogous aryl-alkyl thiols provides a strong basis for predicting its coordination chemistry. For example, 2-phenylethanethiol (B1584568) has been used to stabilize gold nanoclusters, forming Au25(2-PET)18 clusters through strong Au-S bonds. rsc.org It is expected that this compound would coordinate similarly, with the sulfur atom acting as a bridging or terminal ligand. The nature of the resulting complexes, including their geometry and stability, would be influenced by the metal-to-ligand ratio, the presence of other ancillary ligands, and the reaction conditions.

Table 1: Predicted Coordination Behavior of 1-(4-Chlorophenyl)ethane-1-thiolate with Various Metals (Based on Analogous Systems)

Metal CenterLikely Coordination GeometryPotential Structural MotifsReference for Analogy
Zinc(II)Distorted TetrahedralCoordination Polymer nih.gov
Silver(I)Linear, TrigonalCoordination Polymer xmu.edu.cn
Gold(I)/Gold(0)Linear, TrigonalNanocluster/Complex rsc.org
Copper(I)TetrahedralMononuclear/Dinuclear
Palladium(II)Square PlanarMononuclear Complex

Structural Modification of the Thiol Moiety for Optimized Ligand Properties

The versatility of this compound as a ligand precursor is significantly enhanced by the reactivity of its thiol group, which allows for a variety of structural modifications. These modifications are aimed at optimizing the steric and electronic properties of the resulting ligand to suit specific catalytic applications.

One common modification is the conversion of the thiol to a thioether. This can be achieved through various methods, including metal-catalyzed cross-coupling reactions. organic-chemistry.org For example, benzylic thiols can be reacted with aryl or alkyl halides to form the corresponding thioethers. This transformation alters the coordination properties of the sulfur atom and introduces new functional groups that can participate in catalysis or influence the ligand's steric bulk.

Another approach involves the derivatization of the thiol group to introduce additional donor atoms, creating multidentate ligands. For instance, the thiol can be reacted with molecules containing other functional groups like amines or phosphines. The synthesis of thiol derivatives is a well-established field, with methods available for introducing a wide range of functionalities. nih.gov These modifications can lead to the formation of bidentate (S,N or S,P) or tridentate ligands, which can form more stable complexes with metal centers and create specific chiral environments for asymmetric catalysis.

Table 2: Potential Structural Modifications of the Thiol Moiety in this compound

Modification ReactionResulting Functional GroupPotential ApplicationReference for Method
Alkylation/ArylationThioetherFine-tuning electronics/sterics organic-chemistry.org
Michael AdditionThioether with functional handleIntroduction of other donor atoms
Reaction with epoxidesβ-hydroxythioetherCreation of chiral di- or tridentate ligands
Protection/DeprotectionProtected ThiolIntermediate for multi-step synthesis nih.gov

Synthesis of Chiral Thiol-Based Ligands

Since this compound possesses a stereocenter, the synthesis of enantiomerically pure ligands is a key objective for its use in asymmetric catalysis. If the starting material is a racemic mixture, resolution is necessary to separate the enantiomers. Classical resolution methods involve the formation of diastereomeric salts with a chiral resolving agent. libretexts.org For example, a racemic carboxylic acid can be resolved using a chiral amine. libretexts.org While thiols are not acidic enough for direct salt formation with amines, they can be derivatized into species that can be resolved.

Alternatively, kinetic resolution can be employed. This technique relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. libretexts.org Enzymatic resolutions, such as enantioselective transesterification catalyzed by lipases, have been successfully used for the resolution of racemic 1-aryl-1-alkanols, which are structurally similar to this compound. nih.gov

The direct asymmetric synthesis of chiral thiols is a more elegant approach, though it can be challenging. beilstein-journals.org Methods for the asymmetric synthesis of chiral tertiary thiols and thioethers have been developed, which could potentially be adapted for the synthesis of enantiomerically pure this compound. beilstein-journals.org For instance, the asymmetric synthesis of chiral tetrahydrothiophenes has been achieved through cascade reactions catalyzed by chiral fluorides. nih.gov

Principles of Ligand Design for Catalytic Applications

The design of ligands derived from this compound for specific catalytic applications is guided by the need to control the steric and electronic environment around the metal center. These factors have a profound impact on the activity, selectivity, and stability of the catalyst.

Tuning Steric and Electronic Properties of Derived Ligands

The steric and electronic properties of ligands derived from this compound can be systematically tuned through chemical modifications. The steric bulk of the ligand can be adjusted by introducing larger or smaller substituents on the phenyl ring or by modifying the groups attached to the sulfur atom. This steric hindrance can influence the coordination number of the metal, the accessibility of the catalytic site, and the stereoselectivity of the reaction.

The electronic properties are primarily influenced by the substituents on the 4-chlorophenyl ring. The chlorine atom is an electron-withdrawing group, which affects the electron density on the sulfur atom and, consequently, the strength of the metal-sulfur bond. Replacing the chlorine with electron-donating or other electron-withdrawing groups would allow for the fine-tuning of the ligand's electronic character. This electronic modulation can impact the redox potential of the metal center and its reactivity towards substrates. The synthesis of a library of ligands with varied steric and electronic features is a common strategy to optimize a catalytic system.

Investigation of Metal-Ligand Cooperation in Catalysis

Metal-ligand cooperation (MLC) is a powerful concept in catalysis where the ligand is not merely a spectator but actively participates in bond activation. nih.gov Thiolate ligands are particularly well-suited for MLC. In a catalytic cycle, the thiolate can act as a proton shuttle or participate in redox processes, working in concert with the metal center to facilitate substrate transformation.

For ligands derived from this compound, the sulfur atom can engage in MLC. For example, in hydrogenation or dehydrogenation reactions, the S-H bond of the coordinated thiol can be involved in the heterolytic cleavage of dihydrogen. The ability of the ligand to participate directly in the catalytic cycle can lead to enhanced reaction rates and novel reaction pathways that are not accessible with traditional, non-cooperative ligands. The investigation of MLC with these types of ligands is a promising avenue for the development of highly efficient and selective catalysts.

Research on this compound in Catalysis Remains Undisclosed

Despite a comprehensive search of scientific literature and chemical databases, detailed research concerning the application of the chemical compound this compound in ligand design and catalysis, as specified in the requested article outline, is not publicly available.

While the compound is listed in chemical supplier databases, indicating its synthesis and availability for research purposes, no published studies were identified that specifically investigate its use in the detailed catalytic applications requested. dntb.gov.uanih.govbldpharm.com Searches for analogous chiral benzylic thiols in asymmetric catalysis suggest a potential for such compounds to be utilized as ligands. dntb.gov.uanih.gov However, without specific research on this compound, any discussion of its structure-activity relationships, efficacy in enantioselective transformations, or role in ligand-accelerated reactions would be purely speculative.

The field of asymmetric catalysis frequently employs chiral ligands to induce stereoselectivity in chemical reactions. nih.govmdpi.comnih.gov These ligands often feature specific structural motifs that coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. Thiols and other sulfur-containing compounds have been explored as ligands in various catalytic systems. acs.orgnih.govnih.govrsc.org

The provided outline requested a deep dive into several advanced topics, including:

Structure-Activity Relationships: An exploration of how modifications to the this compound ligand framework would impact catalytic performance.

Asymmetric Synthesis: The use of ligands derived from this thiol in synthesizing chiral molecules. rsc.orgnih.govnih.govnih.gov

Ligand-Accelerated Reactions: Investigation into whether the use of this thiol as a ligand would lead to an increase in reaction rates. acs.orgprinceton.edu

Enantioselective Transformations of Chloroarene Substrates: The specific application of this catalytic system in reactions involving substrates that also contain a chloroarene moiety.

Unfortunately, the scientific community has not published research that would provide the necessary data to construct an article on these specific aspects of this compound. The synthesis of novel chiral ligands and their application in catalysis is an active area of research, and it is possible that such studies involving this particular compound exist but have not yet been published or are part of proprietary industrial research.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-(4-Chlorophenyl)ethane-1-thiol. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Multi-dimensional NMR techniques are powerful for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This 2D NMR experiment would reveal proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak would be expected between the methine proton (CH-SH) and the methyl protons (CH₃), confirming their adjacent positions. The aromatic protons on the chlorophenyl ring would also show correlations corresponding to their coupling patterns (ortho, meta).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on their attached protons. For instance, the methine carbon would show a correlation to the methine proton, and the methyl carbon to the methyl protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For a chiral molecule like this compound, NOESY can provide insights into the preferred conformation and stereochemistry by showing through-space interactions between protons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
SH ~1.5 - 2.5 (broad singlet) -
CH-SH ~4.0 - 4.5 (quartet) ~45 - 55
CH₃ ~1.6 - 1.8 (doublet) ~20 - 25
Aromatic CH ~7.2 - 7.4 (multiplet) ~128 - 135
Aromatic C-Cl - ~132 - 136

Since this compound is a chiral compound, determining the enantiomeric excess (ee) is essential. Chiral NMR spectroscopy offers a powerful method for this analysis without the need for chromatographic separation. This can be achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs): These are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, leading to separate NMR signals for each enantiomer, allowing for their quantification.

Chiral Derivatizing Agents (CDAs): These agents react with the enantiomers to form stable diastereomers, which have distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₈H₉ClS) with high confidence, by comparing the experimental exact mass to the calculated theoretical mass.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated Exact Mass
[C₈H₉³⁵ClS]⁺ 172.0113

The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a selected ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would provide valuable information about the molecule's structure.

Predicted Fragmentation Pathways:

Loss of the thiol group (-SH): This would result in a fragment ion corresponding to the 1-(4-chlorophenyl)ethyl cation.

Cleavage of the C-C bond: This could lead to the formation of the 4-chlorophenylmethyl cation or related fragments.

Loss of a methyl radical (-CH₃): This would produce a fragment ion corresponding to [M-15]⁺.

Vibrational Spectroscopy for Detailed Structural Features

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

For this compound, characteristic vibrational modes would be expected:

S-H Stretch: A weak to medium absorption band in the FTIR spectrum around 2550-2600 cm⁻¹. This is a highly characteristic peak for thiols.

C-S Stretch: A weak absorption in the region of 600-800 cm⁻¹.

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

Aromatic C=C Bending: Strong absorptions in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: A strong band typically in the 1000-1100 cm⁻¹ region for aryl chlorides.

Table 3: Predicted Vibrational Spectroscopy Data for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Functional Group Predicted Vibrational Frequency (cm⁻¹) Spectroscopy Method
S-H Stretch 2550 - 2600 FTIR, Raman
C-S Stretch 600 - 800 FTIR, Raman
Aromatic C-H Stretch > 3000 FTIR, Raman
Aromatic C=C Bending 1400 - 1600 FTIR, Raman

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the FT-IR spectrum provides definitive evidence for its key structural features.

The most characteristic vibration is that of the sulfhydryl (S-H) group. The S-H stretching frequency typically appears as a weak, sharp band in the region of 2550-2600 cm⁻¹. researchgate.net This peak's low intensity is due to the small change in dipole moment during the vibration. rsc.org The presence of the para-substituted benzene (B151609) ring gives rise to several distinct bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the strong out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ range, characteristic of para-disubstitution. The C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹. Aliphatic C-H stretching and bending vibrations from the ethane (B1197151) moiety are also expected.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
StretchingAromatic C-H3100-3000Medium to Weak
StretchingAliphatic C-H3000-2850Medium
StretchingSulfhydryl (S-H)2600-2550Weak
StretchingAromatic C=C1600, 1585, 1500, 1450Medium to Strong
BendingAliphatic CH₂/CH₃~1465Medium
StretchingC-Cl800-700Strong
Out-of-Plane BendingAromatic C-H (para)850-800Strong
StretchingC-S750-600Weak to Medium

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on changes in polarizability rather than dipole moment. This often results in strong signals for vibrations that are weak in the IR spectrum, and vice versa.

For this compound, Raman spectroscopy is particularly useful for observing the C-S and S-S (if disulfide impurities are present) bonds, which give rise to stronger Raman signals than IR absorptions. rsc.org The C-S stretching vibration is typically found in the 600-750 cm⁻¹ region. rsc.org The aromatic ring vibrations are also prominent in the Raman spectrum, with the ring-breathing mode appearing as a strong band around 1000 cm⁻¹. researchgate.net The symmetric C=C stretching vibration of the benzene ring, often weak in the IR spectrum, is usually strong in the Raman spectrum, appearing near 1600 cm⁻¹. researchgate.net The S-H stretch, while weak in FT-IR, can also be observed in Raman spectra, typically in the same 2550-2600 cm⁻¹ range.

Table 2: Predicted Raman Shifts for this compound

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)Intensity
StretchingAromatic C-H3100-3000Medium
StretchingSulfhydryl (S-H)2600-2550Weak to Medium
StretchingAromatic C=C~1600Strong
Ring BreathingAromatic Ring~1000Strong
StretchingC-Cl800-700Medium
StretchingC-S750-600Strong

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. diamond.ac.ukwikipedia.org This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. uq.edu.au

For this compound, a successful single-crystal XRD analysis would unambiguously confirm its constitution and provide detailed stereochemical information. Key structural parameters that could be determined include:

The precise bond lengths of C-S, S-H, C-Cl, and all C-C and C-H bonds.

The bond angles around the chiral center, defining its tetrahedral geometry.

The dihedral angles, describing the conformation of the ethanethiol (B150549) side chain relative to the phenyl ring.

The crystal packing arrangement, revealing intermolecular interactions such as hydrogen bonds involving the thiol group or other non-covalent interactions. youtube.com

As of now, the specific crystal structure of this compound is not publicly available in crystallographic databases. The acquisition of such data would require growing a suitable single crystal of the compound, which is often a challenging step. wikipedia.org

Chromatographic and Separation Techniques for Enantiomeric Resolution

As this compound possesses a chiral center at the carbon atom bearing the thiol and phenyl groups, it exists as a pair of enantiomers. The separation of these enantiomers is critical for studying their individual biological activities and properties. This is typically achieved using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and powerful technique for the analytical and preparative separation of enantiomers. nih.govyoutube.com The separation relies on the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. youtube.com

For the enantiomeric resolution of this compound, polysaccharide-based CSPs are highly promising candidates. These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have demonstrated broad applicability for a wide range of chiral compounds, including aromatic molecules. nih.gov

Table 3: Proposed Starting Conditions for Chiral HPLC Method Development

ParameterSuggested ConditionsRationale
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate)These are versatile CSPs known for successfully resolving a wide array of aromatic chiral compounds. nih.gov
Mobile Phase Modes Normal Phase (e.g., Hexane/Isopropanol) or Polar Organic (e.g., Acetonitrile/Methanol)These modes often provide excellent selectivity on polysaccharide CSPs. The ratio of solvents is adjusted to optimize resolution and retention time.
Detector UV Detector (e.g., at 220 or 254 nm)The chlorophenyl group provides strong UV absorbance for sensitive detection.
Flow Rate 0.5 - 1.5 mL/minStandard flow rates for analytical HPLC columns.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is another effective method for separating volatile chiral compounds. researchgate.net This technique is particularly well-suited for the analysis of smaller, thermally stable molecules like this compound.

The most widely used chiral stationary phases in GC are derivatized cyclodextrins. gcms.cz These cyclic oligosaccharides have a chiral cavity and form transient, diastereomeric inclusion complexes with the enantiomers of the analyte, leading to different retention times. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative is crucial for achieving separation.

Table 4: Proposed Starting Conditions for Chiral GC Method Development

ParameterSuggested ConditionsRationale
Chiral Stationary Phase Derivatized β- or γ-cyclodextrins (e.g., permethylated, acetylated) on a polysiloxane backbone.Cyclodextrin-based phases are the standard for chiral GC and show good selectivity for many classes of compounds, including those with aromatic rings. gcms.cz
Carrier Gas Helium or HydrogenStandard carrier gases for capillary GC.
Temperature Program Isothermal or gradient temperature programming (e.g., 100°C to 250°C)Optimization of the temperature program is critical to achieve baseline separation without excessive peak broadening or long analysis times.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a universal detector for organic compounds. MS provides both quantification and structural information.

Reactivity and Derivatization Studies of 1 4 Chlorophenyl Ethane 1 Thiol

Transformations of the Thiol Group to Other Organosulfur Functionalities

The thiol group (-SH) is a key functional group that can be readily converted into various other organosulfur functionalities, expanding the synthetic utility of 1-(4-chlorophenyl)ethane-1-thiol.

Synthesis of Thioethers and Sulfides

Thioethers, also known as sulfides, are compounds containing a C-S-C bond. The synthesis of thioethers from thiols is a fundamental transformation in organic chemistry. acsgcipr.org A common method involves the deprotonation of the thiol to form a thiolate anion, which then acts as a nucleophile in a substitution reaction with an alkyl halide. libretexts.orgmasterorganicchemistry.com This process is analogous to the Williamson ether synthesis. youtube.com

The reaction of this compound with a suitable base, such as sodium hydride (NaH), generates the corresponding thiolate. This thiolate can then react with various alkyl halides (R-X) in an SN2 reaction to yield the desired thioether. masterorganicchemistry.comyoutube.com The choice of the alkyl halide determines the nature of the R group introduced.

Table 1: Synthesis of Thioethers from this compound

Reactant 1 Reactant 2 Base Product Reaction Type

Alternative methods for thioether synthesis include the reaction of thiols with alcohols in the presence of a Lewis acid catalyst like zinc chloride, and the reaction of thiols with epoxides. google.com Additionally, metal-catalyzed reactions and radical processes offer further routes to thioether formation. acsgcipr.orgorganic-chemistry.org

Controlled Oxidation to Sulfoxides and Sulfones

The sulfur atom in thioethers can exist in various oxidation states. Controlled oxidation of the thioether derived from this compound can selectively produce either sulfoxides or sulfones. acsgcipr.org

The oxidation of a sulfide (B99878) to a sulfoxide (B87167) can be achieved using mild oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like triflic acid, or with reagents like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comorganic-chemistry.org Careful control of reaction conditions is crucial to prevent over-oxidation to the sulfone. organic-chemistry.org

Further oxidation of the sulfoxide with stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or continued reaction with m-CPBA, yields the corresponding sulfone. masterorganicchemistry.com

Table 2: Controlled Oxidation of Thioethers

Starting Material Oxidizing Agent Product
Thioether H₂O₂ / Triflic Acid or m-CPBA (1 equiv.) Sulfoxide

Formation of Disulfides and Polysulfides

Thiols can be oxidized to form disulfides (R-S-S-R'). libretexts.org This reaction can be accomplished using mild oxidizing agents like iodine (I₂) or bromine (Br₂). libretexts.org The thiol-disulfide interconversion is a reversible process, and disulfides can be reduced back to thiols using reducing agents like zinc and acid. libretexts.org The formation of unsymmetrical disulfides can be achieved through thiol-disulfide exchange reactions or by using specific reagents like 1-chlorobenzotriazole. organic-chemistry.orgwikipedia.org

The synthesis of polysulfides, which contain a chain of three or more sulfur atoms (R-Sn-R', n > 2), can be achieved through various methods. One approach involves the reaction of disulfides with elemental sulfur in the presence of a catalyst. nih.gov Electrochemical methods have also been developed for the synthesis of organic polysulfides from disulfides or thiols and elemental sulfur. nih.gov

Functionalization and Modification of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group of this compound provides another site for chemical modification, primarily through cross-coupling and electrophilic aromatic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

The chlorine atom on the phenyl ring can be replaced with other functional groups using palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Reaction: The Suzuki reaction, or Suzuki-Miyaura coupling, involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. diva-portal.orgwikipedia.orglibretexts.org This reaction is widely used to form biaryl compounds. wikipedia.org For this compound, the thiol group may need to be protected before performing the Suzuki coupling. researchgate.net

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for vinylation or arylation of olefins. mdpi.com

Stille Reaction: The Stille reaction couples an organohalide with an organotin compound (organostannane) using a palladium catalyst. wikipedia.org This reaction is notable for its tolerance of a wide range of functional groups. libretexts.org

Table 3: Cross-Coupling Reactions of the 4-Chlorophenyl Moiety

Reaction Name Coupling Partner Catalyst Product Type
Suzuki Boronic Acid (R-B(OH)₂) Palladium Complex Biaryl
Heck Alkene (R'-CH=CH₂) Palladium Complex Substituted Alkene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The chlorine atom on the 4-chlorophenyl group is a deactivating, ortho, para-director. This means that while it makes the ring less reactive towards electrophilic attack compared to benzene (B151609), it directs incoming electrophiles to the positions ortho to the chlorine atom (positions 2 and 6). mnstate.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For this compound, these reactions would introduce a new substituent at the 2- or 6-position of the phenyl ring. The specific conditions required for these reactions depend on the strength of the electrophile and the deactivating effect of the chlorine atom. wikipedia.org

Table 4: Electrophilic Aromatic Substitution on the 4-Chlorophenyl Moiety

Reaction Reagent Electrophile Product
Nitration HNO₃, H₂SO₄ NO₂⁺ 1-(2-Nitro-4-chlorophenyl)ethane-1-thiol
Halogenation Br₂, FeBr₃ Br⁺ 1-(2-Bromo-4-chlorophenyl)ethane-1-thiol
Sulfonation SO₃, H₂SO₄ SO₃ 2-(1-Thioethyl)-5-chlorobenzenesulfonic acid
Friedel-Crafts Alkylation R-Cl, AlCl₃ R⁺ 1-(2-Alkyl-4-chlorophenyl)ethane-1-thiol

Synthesis and Exploration of Advanced Derivatives with Tailored Reactivity Profiles

The thiol (-SH) functional group in this compound is a potent nucleophile, particularly after deprotonation to the thiolate anion (RS⁻). rsc.org This high nucleophilicity is central to the synthesis of its derivatives. Key derivatization strategies include S-alkylation to form thioethers and oxidation to form disulfides. These reactions allow for the creation of advanced derivatives where the core structure of this compound is modified to tailor its physical and chemical properties for various applications in organic synthesis. evitachem.comacsgcipr.org

Thioether Synthesis

A primary method for derivatizing thiols is through the formation of thioethers (sulfides). acsgcipr.org This is typically achieved via nucleophilic substitution (SN2) reactions where the thiolate anion attacks an alkyl halide. rsc.org Research has demonstrated the successful synthesis of thioethers incorporating the 1-(4-chlorophenyl)ethyl moiety.

One documented method involves the metal-free reductive coupling of tosylhydrazones with various thiols. While this specific example builds the target molecule rather than starting with this compound, it effectively demonstrates the formation of its thioether derivatives and provides characterization data for these advanced derivatives. rsc.org In these syntheses, various thiophenols are reacted to produce the corresponding thioethers containing the 1-(4-chlorophenyl)ethyl group. rsc.org

Derivative NameReactantsYieldReference
(1-(4-chlorophenyl)ethyl)(phenyl)sulfane1-(4-chlorophenyl)ethan-1-one tosylhydrazone + Thiophenol53% rsc.org
(1-(4-chlorophenyl)ethyl)(p-tolyl)sulfane1-(4-chlorophenyl)ethan-1-one tosylhydrazone + 4-Methylthiophenol76% rsc.org
(4-chlorophenyl)(1-(4-chlorophenyl)ethyl)sulfane1-(4-chlorophenyl)ethan-1-one tosylhydrazone + 4-Chlorothiophenol70% rsc.org

Disulfide Synthesis

Another significant derivatization pathway for thiols is oxidation to disulfides (S-S coupling). This reaction is crucial in many biological systems and is a common transformation in organic synthesis. odu.edubiolmolchem.com The oxidation can be achieved using a variety of mild oxidizing agents, such as iodine or hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.orgresearchgate.net This process involves the coupling of two thiol molecules to form a symmetrical disulfide. For this compound, this would result in the formation of bis(1-(4-chlorophenyl)ethyl) disulfide. Such reactions are typically high-yielding and can be performed under environmentally benign conditions. odu.eduresearchgate.net

Interactions and Reactivity within Complex Chemical Systems

The reactivity of this compound in complex chemical systems is governed by the nucleophilic character of its sulfur atom. This allows it to participate in a range of reactions, making it a valuable building block in multi-step and multicomponent syntheses. evitachem.comnih.gov

Nucleophilic Reactivity

In a complex mixture containing various electrophiles, the thiol group can act as a selective nucleophile. wikipedia.org Its reactivity can be enhanced by the addition of a base, which deprotonates the thiol to form the more potent thiolate anion. masterorganicchemistry.com This thiolate can then participate in several key bond-forming reactions:

Nucleophilic Substitution: As seen in thioether synthesis, the thiolate can displace leaving groups from alkyl halides and related substrates. acsgcipr.org

Conjugate (Michael) Addition: this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a 1,4-conjugate addition. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful method for forming carbon-sulfur bonds and is widely used in organic synthesis to build more complex molecular frameworks. wikipedia.orglibretexts.org The mechanism involves the nucleophilic attack of the thiolate on the β-carbon of the Michael acceptor. masterorganicchemistry.comyoutube.com For instance, the addition of a thiophenol to a furan-containing chalcone (B49325) (an α,β-unsaturated ketone) has been shown to produce the corresponding β-arylmercapto ketone derivative. researchgate.net

Oxidative Coupling

In environments containing oxidizing agents, this compound will readily undergo oxidative coupling to form its corresponding disulfide. biolmolchem.comorganic-chemistry.org This reaction can compete with nucleophilic pathways depending on the specific reagents and conditions present in the system. The selective oxidation of thiols to disulfides is a fundamental transformation, and numerous methods exist to achieve this with high chemoselectivity, even in the presence of other sensitive functional groups like alcohols and amines. odu.edu

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are a cornerstone of modern synthetic efficiency. nih.govnih.gov The nucleophilic nature of thiols makes them suitable components for certain MCRs. While specific MCRs involving this compound are not extensively documented, its reactivity profile suggests potential utility in such complex transformations, for example, in the synthesis of sulfur-containing heterocyclic compounds.

Summary of Potential Reactions in Complex Systems
Reaction TypeReactant ClassResulting Functional Group/ProductReference
Nucleophilic Substitution (SN2)Alkyl HalidesThioether rsc.orgacsgcipr.org
Michael Additionα,β-Unsaturated Carbonylsβ-Thioether Ketone/Ester masterorganicchemistry.comresearchgate.net
Oxidative CouplingOxidizing Agents (e.g., I₂, H₂O₂)Disulfide organic-chemistry.orgresearchgate.net

Q & A

Basic: What are the laboratory-scale synthesis methods for 1-(4-Chlorophenyl)ethane-1-thiol, and how can reaction conditions be optimized for purity?

Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or thiolation reactions. A common approach includes reacting 4-chlorobenzyl derivatives (e.g., 4-chlorobenzyl chloride) with a thiol precursor such as thiourea or sodium hydrosulfide under reflux conditions. For example:

  • Step 1: Mix 4-chlorobenzyl chloride with thiourea in ethanol, catalyzed by anhydrous potassium carbonate, and reflux for 6–8 hours .
  • Step 2: Quench the reaction in cold water to precipitate the product, followed by filtration and recrystallization from ethanol.
    Optimization Tips:
  • Use polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity.
  • Monitor reaction progress via TLC or HPLC to ensure completion.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials .

Basic: What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.2–7.4 ppm, 4H, Ar-Cl) and thiol proton (δ ~1.5–2.0 ppm, exchangeable).
    • ¹³C NMR: Confirm the ethane-thiol backbone (δ 25–30 ppm for CH₂-SH) and aromatic carbons (δ 120–140 ppm) .
  • IR Spectroscopy: Detect S-H stretch (~2550 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 172.03 for C₈H₈ClS) .

Advanced: How does this compound interact with biological targets, and what experimental strategies can elucidate its mechanism?

Methodological Answer:
The thiol group (-SH) enables covalent bonding with cysteine residues in proteins. To study this:

  • Crystallography: Co-crystallize the compound with target enzymes (e.g., cysteine proteases) and resolve structures via X-ray diffraction to visualize binding modes .
  • Activity-Based Protein Profiling (ABPP): Use thiol-reactive probes to track target engagement in cellular lysates .
  • Kinetic Assays: Measure inhibition constants (Kᵢ) using fluorogenic substrates to quantify enzyme activity modulation .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms (e.g., nucleophilic substitution vs. radical pathways) for thiol-containing compounds like this compound?

Methodological Answer:
Contradictions arise due to varying reaction conditions (e.g., presence of oxidizing agents). To address this:

  • Mechanistic Probes: Use radical traps (e.g., TEMPO) to detect transient intermediates in reactions. Absence of product inhibition confirms radical pathways .
  • Computational Studies: Perform DFT calculations to compare activation energies for nucleophilic vs. radical mechanisms. For example, the S-H bond dissociation energy (~87 kcal/mol) supports radical formation under UV light .
  • Isotopic Labeling: Track sulfur using ³⁴S isotopes in mass spectrometry to distinguish between substitution and radical recombination products .

Advanced: What strategies are effective in designing enzyme inhibitors using this compound as a scaffold?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with modifications to the chlorophenyl group (e.g., electron-withdrawing substituents) to enhance electrophile binding. Test inhibitory potency against targets like glutathione reductase .
  • Click Chemistry: Functionalize the thiol group with azide/alkyne handles for modular conjugation to bioactive moieties (e.g., kinase-targeting fragments) .
  • Pharmacokinetic Profiling: Assess metabolic stability using liver microsome assays and optimize logP values (target ~2–3) via substituent tuning to improve bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.